1-(3-{[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)ethanone
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Overview
Description
1-(3-{[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)ethanone is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant attention due to their potential biological activities, particularly in the field of medicinal chemistry. The presence of the fluorophenyl group enhances its pharmacological properties, making it a promising candidate for various therapeutic applications.
Preparation Methods
The synthesis of 1-(3-{[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)ethanone typically involves multi-step reactions. One common synthetic route includes the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with appropriate reagents to introduce the pyrimidine ring, followed by further functionalization to attach the ethanone group . Industrial production methods often employ optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .
Chemical Reactions Analysis
1-(3-{[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the ethanone group to an alcohol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for studying cellular processes.
Mechanism of Action
The mechanism of action of 1-(3-{[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)ethanone involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to the inhibition of cancer cell proliferation. This interaction is facilitated by the binding of the compound to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity .
Comparison with Similar Compounds
1-(3-{[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)ethanone can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: This compound shares a similar core structure but differs in its functional groups, leading to variations in its biological activity.
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol: Another related compound with distinct substituents that influence its pharmacological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer its potent biological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H14FN5O |
---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
1-[3-[[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]ethanone |
InChI |
InChI=1S/C19H14FN5O/c1-12(26)13-3-2-4-15(9-13)24-18-17-10-23-25(19(17)22-11-21-18)16-7-5-14(20)6-8-16/h2-11H,1H3,(H,21,22,24) |
InChI Key |
XCQXJVVOEMRUTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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